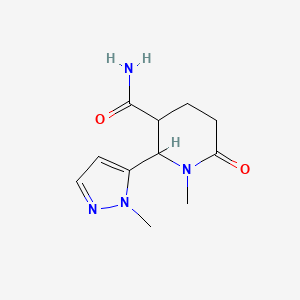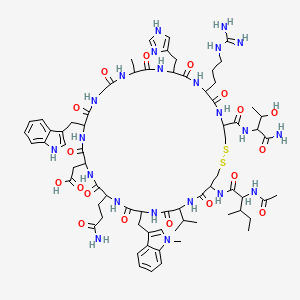
N-(4-(aminomethyl)benzyl)-2-methoxy-N-methylethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(aminomethyl)benzyl)-2-methoxy-N-methylethan-1-amine is an organic compound that belongs to the class of phenylmethylamines. This compound features a benzyl group substituted with an aminomethyl group and a methoxy group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(aminomethyl)benzyl)-2-methoxy-N-methylethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-(aminomethyl)benzyl chloride with 2-methoxy-N-methylethan-1-amine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
N-(4-(aminomethyl)benzyl)-2-methoxy-N-methylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halogenation or alkylation can be achieved using reagents like N-bromosuccinimide (NBS) or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: N-bromosuccinimide (NBS), alkyl halides
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Amines
Substitution: Halogenated or alkylated derivatives
科学研究应用
Chemistry
In chemistry, N-(4-(aminomethyl)benzyl)-2-methoxy-N-methylethan-1-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for various organic transformations, including cross-coupling reactions and the formation of heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with specific receptors, making it useful in the development of new pharmaceuticals.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preliminary studies as an inhibitor of certain enzymes, which could lead to the development of new treatments for diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of N-(4-(aminomethyl)benzyl)-2-methoxy-N-methylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and leading to downstream effects on cellular pathways. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular responses.
相似化合物的比较
Similar Compounds
- N-(3-(aminomethyl)benzyl)-2-methoxy-N-methylethan-1-amine
- N-(4-(aminomethyl)benzyl)-2-ethoxy-N-methylethan-1-amine
- N-(4-(aminomethyl)benzyl)-2-methoxy-N-ethylethan-1-amine
Uniqueness
N-(4-(aminomethyl)benzyl)-2-methoxy-N-methylethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and methoxy groups enhances its reactivity and allows for diverse applications in various fields. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable molecule for targeted research and development.
属性
分子式 |
C12H20N2O |
|---|---|
分子量 |
208.30 g/mol |
IUPAC 名称 |
N-[[4-(aminomethyl)phenyl]methyl]-2-methoxy-N-methylethanamine |
InChI |
InChI=1S/C12H20N2O/c1-14(7-8-15-2)10-12-5-3-11(9-13)4-6-12/h3-6H,7-10,13H2,1-2H3 |
InChI 键 |
SREYNFLNACAIKD-UHFFFAOYSA-N |
规范 SMILES |
CN(CCOC)CC1=CC=C(C=C1)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Hexabromo-O6-corona[3]arene[3]tetrazine](/img/structure/B12307231.png)
![1-[4-(aminomethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B12307249.png)
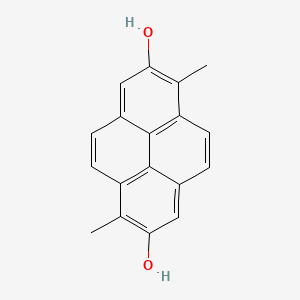
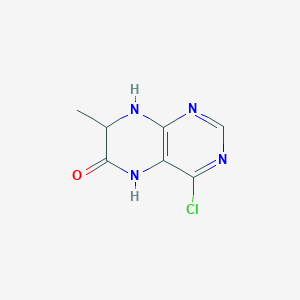
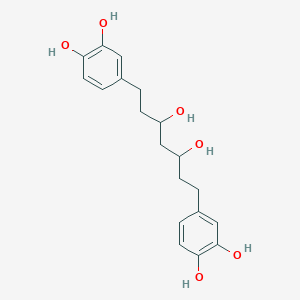
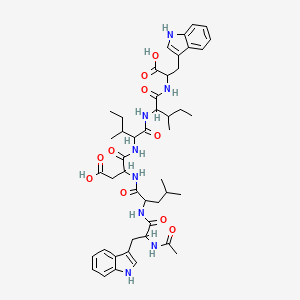
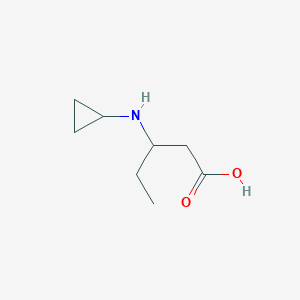
![[17-acetyloxy-4-ethoxy-8-(furan-3-yl)-12-hydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12307288.png)
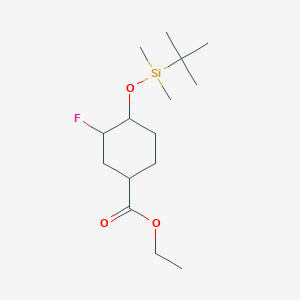

![4,6-Diamino-3-[(6-amino-6-deoxyhexopyranosyl)oxy]-2-hydroxycyclohexyl 3-amino-3-deoxyhexopyranoside](/img/structure/B12307306.png)
